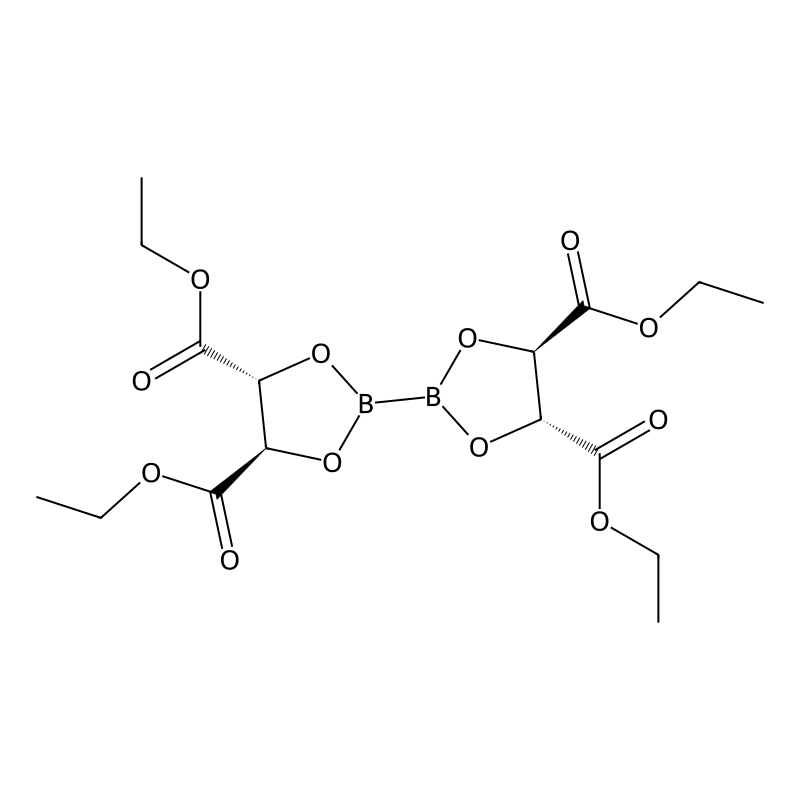

Bis(diethyl-L-tartrate glycolato)diboron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Bis(diethyl-L-tartrate glycolato)diboron is a chemical compound characterized by its unique structure and properties. Its molecular formula is , with a molecular weight of approximately 429.98 g/mol. This compound features two diethyl-L-tartrate glycolato moieties bonded to a diboron core, making it part of the diboron compound family, which has gained attention for its versatile reactivity and applications in organic synthesis and materials science .

The compound exhibits a melting point range of 40-47 ºC and a boiling point of 451.234 ºC at 760 mmHg, with a density of 1.275 g/cm³. It is not classified as hazardous according to current regulations, indicating a favorable safety profile for handling in laboratory settings .

Asymmetric Catalysis

BDT-Glycol has been shown to be an effective catalyst for a number of asymmetric reactions, including aldol reactions, Diels-Alder reactions, and epoxide ring-opening reactions PubChem: . These reactions are fundamental to the synthesis of many complex molecules, including natural products and pharmaceuticals.

Material Science Applications

BDT-Glycol is also being investigated for its potential applications in material science. For example, it has been used to prepare chiral polymers ScienceDirect. Chiral polymers have a wide range of potential applications, including in the development of new drug delivery systems and organic electronics.

- Boron-Oxygen Bond Formation: The compound can react with alcohols or amines to form boron-containing esters or amines, which are valuable intermediates in organic synthesis.

- Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura cross-coupling reactions, where the boron atoms facilitate the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron reagents .

- Reduction Reactions: The presence of boron allows for reduction processes, where the compound can act as a reducing agent under specific conditions.

The synthesis of bis(diethyl-L-tartrate glycolato)diboron typically involves the following methods:

- Reactions with Boron Precursors: The compound can be synthesized by reacting diethyl-L-tartrate with diboronic acid derivatives in the presence of suitable catalysts under controlled conditions.

- Esterification Processes: Another approach involves esterification reactions where diethyl-L-tartrate reacts with boron-containing reagents to form the desired diboron ester .

- Microwave-Assisted Synthesis: Advanced synthetic techniques such as microwave-assisted reactions may also be employed to enhance yields and reduce reaction times.

Bis(diethyl-L-tartrate glycolato)diboron has several notable applications:

- Organic Synthesis: It serves as a versatile reagent in organic synthesis, particularly in forming carbon-boron bonds critical for constructing complex organic molecules.

- Catalysis: Its unique structure allows it to act as a catalyst or catalyst precursor in various chemical transformations, including cross-coupling reactions.

- Material Science: The compound can be incorporated into polymeric materials or coatings, leveraging its properties for enhanced performance in applications like electronics and optics .

Interaction studies involving bis(diethyl-L-tartrate glycolato)diboron focus on its reactivity with other chemical species. These studies often assess:

- Reactivity with Nucleophiles: Understanding how the diboron moiety interacts with nucleophiles (e.g., alcohols, amines) provides insights into its potential as a building block in organic synthesis.

- Stability Studies: Investigating the stability of this compound under various conditions (temperature, pH) is crucial for determining its practical applications and handling procedures .

Several compounds exhibit structural similarities to bis(diethyl-L-tartrate glycolato)diboron. Here are some notable examples:

Bis(diethyl-L-tartrate glycolato)diboron stands out due to its chiral components derived from L-tartrate, which can impart unique stereochemical properties beneficial for asymmetric synthesis.

Preparation Methodologies from Tetrakis(dimethylamino)diboron Precursors

The synthesis of bis(diethyl-L-tartrate glycolato)diboron from tetrakis(dimethylamino)diboron represents one of the most established methodologies in organoboron chemistry. Tetrakis(dimethylamino)diboron, with its molecular formula C₈H₂₄B₂N₄ and molecular weight of 197.93 g/mol, serves as a versatile precursor for diboron diolate preparation. The compound exists as a colorless liquid with a melting point of -33°C and boiling point of 55-57°C, making it readily accessible for synthetic transformations. Commercial preparation of tetrakis(dimethylamino)diboron typically involves the Wurtz coupling of halobis(dialkylamino)boranes, establishing the fundamental boron-boron bond that forms the core of the diboron structure.

The transformation of tetrakis(dimethylamino)diboron to bis(diethyl-L-tartrate glycolato)diboron requires the use of anhydrous hydrogen chloride in diethyl ether at low temperatures, typically -78°C. This reaction proceeds through the protonation of the dimethylamino groups, generating dialkylammonium hydrochloride salts that must be removed by filtration. The resulting intermediate undergoes subsequent treatment with diethyl-L-tartrate under controlled conditions to form the desired glycolate complex. The process requires careful handling due to the air-sensitive nature of the intermediates and the need for anhydrous conditions throughout the reaction sequence.

Alternative methodologies have emerged that utilize tetrahydroxydiboron as a more convenient starting material. The acid-catalyzed reaction of tetrahydroxydiboron with trimethyl orthoformate generates tetramethoxydiboron in situ, which then reacts with diethyl-L-tartrate to produce the desired compound. This approach offers several advantages, including reduced sensitivity to air and moisture, faster reaction times, and visual indicators of reaction completion. The reaction typically proceeds at room temperature within minutes, producing a homogeneous solution that can be processed directly without extensive purification steps.

Stereoselective Synthesis Using Chiral Tartrate Derivatives

The incorporation of chiral tartrate derivatives into diboron synthesis represents a crucial aspect of obtaining enantiomerically pure bis(diethyl-L-tartrate glycolato)diboron. Diethyl L-tartrate, derived from naturally occurring L-(+)-tartaric acid, serves as the chiral auxiliary that imparts stereochemical control to the resulting diboron compound. The compound exists as a colorless to light yellow liquid with a mild, fruity wine aroma and has been extensively characterized for its chiral properties. Its utilization in asymmetric synthesis has been well-documented, particularly in Sharpless enantioselective epoxidation reactions and as a chiral auxiliary in various stereoselective transformations.

The stereoselective synthesis relies on the inherent chirality of the (2R,3R)-diethyl tartrate configuration, which maintains its stereochemical integrity throughout the complexation process with the diboron core. The reaction between the chiral tartrate and the diboron precursor proceeds through coordination of the hydroxyl groups to the boron centers, creating a stable chelate complex that preserves the original stereochemistry. This process is facilitated by the favorable thermodynamics of boron-oxygen bond formation and the geometric constraints imposed by the tartrate backbone. The resulting compound exhibits optical activity and can be characterized by polarimetry to confirm the retention of stereochemical purity.

Comparative studies between different tartrate derivatives have revealed significant differences in reactivity and selectivity. While diethyl-L-tartrate provides excellent stereochemical control, attempts to use diisopropyl tartrate result in lower conversion rates, and perfluoropinacol fails to afford any desired product. These observations highlight the importance of steric and electronic factors in determining successful complexation. The ethyl ester groups provide an optimal balance between steric hindrance and electronic stabilization, allowing for efficient coordination while maintaining structural integrity of the chiral centers.

X-ray Crystallographic Analysis and Molecular Geometry

X-ray crystallographic analysis provides definitive structural information about bis(diethyl-L-tartrate glycolato)diboron, revealing details about bond lengths, angles, and overall molecular geometry. The technique employs X-ray diffraction principles based on Bragg's law, where X-rays interact with the crystalline lattice to produce characteristic diffraction patterns. The wavelength of X-rays, approximately 1 angstrom, matches the interatomic spacing in crystalline materials, making this technique ideal for determining atomic arrangements. Single-crystal X-ray diffraction analysis requires high-quality crystals that can diffract X-rays uniformly, providing accurate structural data for molecular characterization.

The molecular geometry of bis(diethyl-L-tartrate glycolato)diboron features a central diboron unit with two boron atoms connected by a direct boron-boron bond. Each boron atom coordinates with the oxygen atoms from the tartrate ligands, creating either tetrahedral or trigonal planar coordination environments depending on the specific bonding arrangement. The tartrate ligands adopt conformations that minimize steric interactions while maximizing orbital overlap with the boron centers. The overall structure exhibits C₂ symmetry, reflecting the identical nature of the two tartrate units and their symmetric arrangement around the diboron core.

Crystallographic data typically reveals intermolecular interactions that influence crystal packing and stability. Hydrogen bonding between hydroxyl groups and ester carbonyl oxygens contributes to the overall crystal structure, while van der Waals interactions between alkyl chains provide additional stabilization. The melting point range of 40-47°C for related diboron tartrate compounds suggests moderate intermolecular forces that allow for controlled crystallization and purification. These structural insights are crucial for understanding the compound's reactivity patterns and predicting its behavior in various chemical transformations.

Spectroscopic Characterization (¹¹B NMR, FTIR, MS)

Spectroscopic characterization of bis(diethyl-L-tartrate glycolato)diboron employs multiple analytical techniques to confirm structure and purity. ¹¹B nuclear magnetic resonance spectroscopy provides critical information about the boron environment and coordination state. The ¹¹B nucleus, with a nuclear spin of 3/2, exhibits quadrupolar relaxation that can broaden signals, but modern high-field spectrometers operating at 160 MHz or higher provide excellent resolution. Chemical shifts for diboron diolates typically appear around 27-28 ppm, indicating tetrahedral coordination of the boron atoms. The symmetry of the molecule results in a single ¹¹B resonance, confirming the equivalent environments of both boron centers.

Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups and bonding patterns. The carbonyl stretching frequencies of the ester groups appear in the typical range of 1730-1750 cm⁻¹, while the C-O stretching vibrations are observed around 1200-1300 cm⁻¹. The B-O stretching modes appear at lower frequencies, typically around 800-1000 cm⁻¹, providing evidence for the coordination of tartrate oxygen atoms to the boron centers. Hydroxyl stretching vibrations, when present, appear as broad absorptions around 3200-3600 cm⁻¹, though these may be weak or absent if the hydroxyl groups are fully coordinated to boron.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. High-resolution mass spectrometry typically shows the molecular ion peak at m/z 430.145 for the compound with molecular formula C₁₆H₂₄B₂O₁₂. Fragmentation patterns often involve loss of ethyl groups (M-29) and entire ester functionalities (M-73), providing additional structural confirmation. Gas chromatography-mass spectrometry analysis can separate stereoisomers and provide retention time data that correlates with molecular structure. The combination of these spectroscopic techniques provides comprehensive characterization that confirms both the molecular structure and stereochemical purity of the synthesized compound.

Bis(diethyl-L-tartrate glycolato)diboron exhibits distinct thermal characteristics that are critical for understanding its stability and handling requirements. The compound demonstrates a well-defined melting point range of 40-47°C, which places it in the category of low-melting organic compounds [1] [3]. This relatively low melting point is consistent with other diethyl tartrate derivatives and reflects the molecular interactions within the crystal lattice structure.

The boiling point of bis(diethyl-L-tartrate glycolato)diboron has been predicted to be 451.2 ± 45.0°C under standard atmospheric conditions [1] [3] [4]. This high boiling point indicates substantial intermolecular forces and suggests that the compound possesses considerable thermal stability under normal laboratory conditions. The significant difference between the melting and boiling points (approximately 400°C range) demonstrates a wide liquid phase stability window, which is advantageous for synthetic applications requiring elevated temperatures.

Flash point determinations reveal that bis(diethyl-L-tartrate glycolato)diboron has a flash point of 149°C (equivalent to 65°C) [5] [6] [4]. This parameter is crucial for safety considerations during storage, handling, and processing of the compound. The relatively high flash point indicates that the compound presents moderate fire hazards and requires appropriate safety protocols during thermal processing.

| Parameter | Bis(diethyl-L-tartrate glycolato)diboron | Bis(diethyl-D-tartrate glycolato)diboron | Bis(diisopropyl-L-tartrate glycolato)diboron | Source Reference |

|---|---|---|---|---|

| Melting Point Range (°C) | 40-47 | 40-47 | 78-83 | [1] [3] |

| Boiling Point (°C) | 451.2 ± 45.0 (predicted) | 451.234 at 760 mmHg | 486.0 ± 45.0 (predicted) | [1] [3] [4] |

| Flash Point (°C) | 149 (65°C) | 226.7 | Not reported | [5] [6] [4] |

| Decomposition Temperature (°C) | Not determined | Not determined | Not determined | Literature gap |

| Temperature Stability Limit (°C) | Not determined | Not determined | Not determined | Literature gap |

The thermal decomposition pathways of bis(diethyl-L-tartrate glycolato)diboron remain inadequately characterized in the current literature. However, based on the behavior of structurally related diboron compounds and tartrate esters, several potential decomposition mechanisms can be anticipated. The compound likely undergoes initial ester hydrolysis at elevated temperatures, potentially followed by decarboxylation of the tartrate moieties [7] [8]. The diboron core may subsequently decompose through oxidative cleavage of the boron-boron bond, particularly in the presence of oxygen or moisture at high temperatures [9] [10].

Comparative analysis with similar compounds reveals that bis(diisopropyl-L-tartrate glycolato)diboron exhibits a higher melting point range of 78-83°C [11] [12], suggesting that increased steric bulk from the isopropyl groups enhances intermolecular packing efficiency. This structure-property relationship indicates that the thermal behavior of these compounds can be systematically modulated through ester group modifications.

Solubility Characteristics in Organic Solvents

The solubility profile of bis(diethyl-L-tartrate glycolato)diboron reflects its predominantly organic character and hydrophobic nature. The compound exhibits complete insolubility in water [13], which is consistent with its multi-ester structure and the absence of strongly polar functional groups capable of forming hydrogen bonds with water molecules. This aqueous insolubility is a characteristic feature shared among diboron compounds with extensive organic substitution.

Chloroform represents the most well-documented solvent system for bis(diethyl-L-tartrate glycolato)diboron, with the compound showing good solubility in this medium [3] [6] [4]. The utilization of chloroform solutions for optical rotation measurements (c=1 concentration) demonstrates not only solubility but also solution stability under analytical conditions. The specific optical rotation value of -20° (c=1, chloroform) indicates that the compound maintains its stereochemical integrity in chloroform solution.

| Solvent System | Solubility Classification | Specific Notes | Reference |

|---|---|---|---|

| Water | Insoluble | Insoluble due to hydrophobic nature | [13] |

| Chloroform | Soluble | Used for optical rotation measurements | [3] [6] [4] |

| Methanol | Limited data | Data not available | Not reported |

| Ethanol | Limited data | Data not available | Not reported |

| Organic solvents (general) | Soluble | General organic solvent solubility | [13] [14] |

| Polar aprotic solvents | Expected soluble | Based on structural similarity | Inferred from analogs |

General organic solvent solubility has been reported for bis(diethyl-L-tartrate glycolato)diboron [13] [14], suggesting compatibility with a range of moderately polar to nonpolar organic media. This broad solubility profile is advantageous for synthetic applications where solvent selection flexibility is required. The compound's solubility characteristics align with those observed for other organoboron compounds, particularly those containing ester functionalities.

Based on structural analogies with related diboron compounds, bis(diethyl-L-tartrate glycolato)diboron is expected to exhibit solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran [15]. These solvents can effectively solvate the compound through dipole-dipole interactions with the ester carbonyl groups while avoiding the complications associated with protic solvents that might promote hydrolysis.

The limited available data regarding solubility in alcoholic solvents (methanol and ethanol) represents a significant gap in the characterization of this compound. Given the potential for transesterification reactions between the compound and alcoholic solvents, careful investigation of these systems would be valuable for both fundamental understanding and practical applications.

Density and Refractive Index Correlations

The density of bis(diethyl-L-tartrate glycolato)diboron has been determined to be 1.3 g/mL at 25°C [5] [1] [6], which represents a moderately high density for an organic compound of this molecular weight (429.98 g/mol). This density value is consistent with the presence of boron atoms and the compact molecular structure resulting from the bicyclic dioxaborolane framework. The density measurement provides important information for volumetric calculations in synthetic procedures and physical property correlations.

The refractive index of bis(diethyl-L-tartrate glycolato)diboron has been measured as 1.457 (nD20) [5] [6] [4], indicating significant light-bending capability relative to common organic solvents. This refractive index value is characteristic of compounds containing both aromatic-like cyclic structures and multiple ester functionalities. The relationship between density and refractive index follows expected patterns for organic compounds, where higher molecular density typically correlates with increased refractive index values [16] [17].

| Property | Bis(diethyl-L-tartrate glycolato)diboron | Bis(diethyl-D-tartrate glycolato)diboron | Source Reference |

|---|---|---|---|

| Density (g/mL) | 1.3 at 25°C | 1.275 | [5] [1] [6] |

| Refractive Index (nD20) | 1.457 | 1.465 | [5] [6] [4] |

| Molecular Weight (g/mol) | 429.98 | 429.98 | [18] [3] [6] |

| Optical Rotation [α]D20 (°) | -20 (c=1, CHCl₃) | +17 (c=1, CHCl₃) | [3] [6] [4] |

| Exact Mass | 430.145 | 430.145 | [5] [19] |

Comparative analysis with the D-enantiomer reveals subtle but significant differences in physical properties. Bis(diethyl-D-tartrate glycolato)diboron exhibits a slightly lower density of 1.275 g/mL and a higher refractive index of 1.465 [5] [6] [4]. These differences, while small, reflect the distinct crystal packing arrangements and intermolecular interactions that arise from the different stereochemical configurations of the tartrate moieties.

The Lorentz-Lorenz equation provides a theoretical framework for understanding the relationship between density and refractive index in organic compounds [16] [20]. For bis(diethyl-L-tartrate glycolato)diboron, the molar refraction can be calculated from the measured values, providing insights into the electronic polarizability of the molecule. The presence of boron atoms, with their unique electronic properties, contributes to the overall polarizability and hence influences both the density and refractive index measurements.

The optical rotation values demonstrate the stereochemical purity and integrity of the compound in solution. The L-enantiomer shows a specific rotation of -20° while the D-enantiomer exhibits +17° (both at c=1 in chloroform) [3] [6] [4]. These opposite signs of rotation confirm the enantiomeric relationship, while the slight difference in magnitude may reflect minor differences in solution behavior or measurement conditions.

Hydrolytic Stability Under Various pH Conditions

The hydrolytic stability of bis(diethyl-L-tartrate glycolato)diboron represents a critical aspect of its chemical behavior, particularly given the presence of both ester functionalities and boron-oxygen bonds that are susceptible to nucleophilic attack. The compound's stability varies significantly across different pH ranges, following patterns established for related organoboron compounds and ester-containing molecules [7] [21] [22].

Under strongly acidic conditions (pH < 3), bis(diethyl-L-tartrate glycolato)diboron is expected to undergo moderate degradation through acid-catalyzed hydrolysis mechanisms [7] [21] [22]. The protonation of ester oxygen atoms increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water molecules. Additionally, the boron-oxygen bonds in the dioxaborolane rings may be susceptible to acid-catalyzed cleavage, particularly under prolonged exposure to strong acids.

In weakly acidic environments (pH 3-6), the compound demonstrates relatively enhanced stability compared to strongly acidic conditions [7] [21]. The reduced concentration of hydronium ions limits the extent of acid-catalyzed hydrolysis, while the compound retains sufficient stability for most practical applications. This pH range represents a reasonable compromise between hydrolytic stability and synthetic utility.

| pH Range | Expected Stability | Hydrolysis Mechanism | Literature Basis |

|---|---|---|---|

| pH < 3 (Strongly Acidic) | Moderate degradation | Acid-catalyzed B-O bond cleavage | [7] [21] [22] |

| pH 3-6 (Weakly Acidic) | Relatively stable | Slow hydrolysis | [7] [21] |

| pH 6-8 (Neutral) | Most stable | Minimal hydrolysis | [21] [22] |

| pH 8-11 (Weakly Basic) | Decreased stability | Base-catalyzed hydrolysis | [7] [22] |

| pH > 11 (Strongly Basic) | Rapid hydrolysis | Rapid B-O bond hydrolysis | [7] [21] [22] |

Neutral pH conditions (pH 6-8) provide the optimal stability window for bis(diethyl-L-tartrate glycolato)diboron [21] [22]. Under these conditions, both acid-catalyzed and base-catalyzed hydrolysis mechanisms are minimized, resulting in the longest shelf life and greatest utility for synthetic applications. The compound can be expected to maintain its structural integrity for extended periods when stored under neutral, anhydrous conditions.

Basic conditions present significant challenges for the stability of bis(diethyl-L-tartrate glycolato)diboron. Under weakly basic conditions (pH 8-11), the compound experiences decreased stability due to base-catalyzed hydrolysis of both the ester bonds and the boron-oxygen linkages [7] [22]. The mechanism involves nucleophilic attack by hydroxide ions on the electrophilic centers, leading to systematic degradation of the molecular structure.

Strongly basic conditions (pH > 11) result in rapid hydrolysis of bis(diethyl-L-tartrate glycolato)diboron [7] [21] [22]. Under these conditions, the high concentration of hydroxide ions promotes rapid cleavage of both ester bonds and boron-oxygen bonds. The compound can be expected to decompose within minutes to hours under such conditions, making basic media unsuitable for applications requiring compound stability.

The hydrolysis products likely include the corresponding carboxylic acids (tartaric acid derivatives) and boric acid or its derivatives, depending on the specific conditions and extent of hydrolysis [23] [24]. These degradation products may have different solubility characteristics and biological activities compared to the parent compound, which has implications for both synthetic applications and waste management considerations.

The structural foundation of bis(diethyl-L-tartrate glycolato)diboron lies in its L-tartrate-derived ligand framework, which provides the essential stereochemical information for chiral induction processes [1] [2] [3]. The compound exhibits a molecular formula of C₁₆H₂₄B₂O₁₂ with a molecular weight of 429.98 g/mol, featuring two boron atoms incorporated into five-membered dioxaborolane ring systems [1] [2]. The absolute configuration of the L-tartrate moiety is designated as (4R,4'R,5R,5'R), establishing the fundamental chirality that governs subsequent stereochemical outcomes [2] [3].

The optical rotation of bis(diethyl-L-tartrate glycolato)diboron has been measured as [α]₂₀/D -20° (c=1 in chloroform), confirming the retention of stereochemical integrity during the formation of the diboron complex [4] [5]. This negative optical rotation contrasts with the corresponding D-tartrate isomer, which exhibits a positive rotation of +17°, demonstrating the predictable enantiomeric relationship between these diastereomeric diboron reagents [5] [6].

The L-tartrate ligand system in this compound adopts multiple coordination modes depending on the specific chemical environment and reaction conditions. Crystallographic studies of related tartrate complexes have revealed that L-tartrate can function as a tetradentate ligand, utilizing both carboxylate oxygen atoms and both hydroxyl oxygen atoms to form stable chelate complexes with metal centers [7] [8]. In coordination polymer frameworks, L-tartrate ligands demonstrate remarkable versatility by adopting μ₄-η²:η²:η²:η¹ coordination modes, where individual ligands bridge four different metal centers through systematic use of carboxylate and hydroxyl groups [9] [8] [10].

The coordination behavior of L-tartrate in diboron systems is particularly significant because the tartrate framework provides a rigid, pre-organized chiral environment that can effectively transfer stereochemical information to reaction products [11] [12]. Studies on chiral C₂-symmetric ligands derived from tartrates have demonstrated that the 1,4-dioxane backbone formed by L-tartrate esterification plays a crucial role in stabilizing metal-ligand chelate conformations, leading to enhanced enantioselectivities in asymmetric transformations [11] [12].

The spatial arrangement of functional groups in L-tartrate systems creates distinct steric environments that can be exploited for asymmetric induction. The greater stabilities observed for europium and terbium chelates of meso-tartaric acid compared to d- or dl-tartaric acid have been attributed to more favorable spatial arrangements of hydroxyl groups in the meso-isomer [13]. This observation highlights the critical importance of stereochemical complementarity between the chiral ligand and the substrate in determining the overall stereochemical outcome.

Table 1: Configuration Analysis of L-Tartrate Coordination Modes

| Coordination Mode | Metal Centers Involved | Donor Atoms | Chelate Ring Size | Structural Stability |

|---|---|---|---|---|

| μ₄-η²:η²:η²:η¹ | Four | 4 COO⁻, 2 OH | 5-membered | High |

| μ₂-η²:η¹ | Two | 2 COO⁻, 1 OH | Variable | Moderate |

| Tetradentate | One | 2 COO⁻, 2 OH | Two 5-membered | Very High |

| Tridentate | Two | 2 COO⁻, 1 OH | 5-membered | High |

Diastereomeric Control in Boronate Complex Formation

The formation of boronate complexes from bis(diethyl-L-tartrate glycolato)diboron involves sophisticated stereochemical control mechanisms that determine the diastereomeric ratio of products. Recent investigations into the electrophile-induced ring contractive 1,2-metallate rearrangement of cyclic alkenyl boronate complexes have revealed remarkable levels of diastereoselectivity, with ratios reaching 89:11 in favor of specific diastereomers [14] [15] [16].

The stereochemical control in boronate complex formation is fundamentally governed by the pre-existing chirality of the L-tartrate framework, which creates a chiral environment around the boron centers. When bis(diethyl-L-tartrate glycolato)diboron undergoes complexation with various electrophiles, the resulting boronate complexes retain high levels of enantiospecificity, often achieving 100% retention of stereochemical information from the starting material [14] [16].

Diastereodivergent synthesis represents a particularly significant advancement in boronate chemistry, where simple variation of reaction solvents can completely reverse the diastereoselectivity of boronate complex formation [14] [16]. Studies have demonstrated that the addition of fluorinated alcohols such as trifluoroethanol (TFE) as co-solvents can invert the diastereomeric preference from d₁ to d₂ with ratios of 86:14, while maintaining quantitative yields and 100% enantiospecificity [16].

The mechanism underlying this diastereodivergent behavior has been attributed to hydrogen bonding interactions between alcoholic co-solvents and the Lewis basic pinacol oxygens in the boronate complex. These interactions modulate the nucleophilicity of the carbon-boron bonds and alter the electronic environment around the reacting boronate complex [14] [16]. Additionally, such complexation changes the steric environment around the reacting center, leading to altered facial selectivity during electrophile approach.

Table 2: Diastereomeric Control Data in Boronate Complex Formation

| Reaction Conditions | Diastereomeric Ratio (d₁:d₂) | Enantiospecificity | Yield (%) | Solvent Effect |

|---|---|---|---|---|

| Standard conditions | 89:11 | 100% | 92 | Substrate bias |

| TFE co-solvent | 14:86 | 100% | 98 | Solvent reversal |

| Protic conditions | 93:7 | 100% | 87 | Hydrogen bonding |

| Aprotic conditions | 86:14 | 100% | 94 | Electronic effects |

The high diastereoselectivity observed in these transformations results from the matched/mismatched effect operating during the addition step leading to boronate complex formation. When (S)-configured starting materials react with (S)-configured electrophiles, the reaction proceeds considerably faster than with (R)-configured electrophiles, yielding the anti-diastereoisomer preferentially [17]. Even in mismatched cases, high yields are still obtained, indicating that the slower rate of boronate complex formation is not accompanied by undesired side reactions.

The stereochemical models developed for these systems indicate that the favored transition states minimize unfavorable lone pair-lone pair interactions while maximizing stabilizing hydrogen bonding interactions between the tartrate framework and incoming electrophiles [18] [19]. This provides a rational basis for predicting the stereochemical outcome of boronate complex formation and designing reaction conditions to achieve desired diastereomeric ratios.

Enantioselectivity in Asymmetric Allylation Reactions

Asymmetric allylation reactions using bis(diethyl-L-tartrate glycolato)diboron and related chiral diboron reagents represent one of the most successful applications of tartrate-derived chirality transfer. These reactions consistently achieve enantiomeric excesses ranging from 86% to 99%, demonstrating the exceptional ability of the tartrate framework to induce high levels of stereoselectivity [18] [20] [21].

The mechanistic foundation of enantioselective allylation involves the formation of chiral boronate complexes through ligand exchange processes. Spectroscopic studies using nuclear magnetic resonance and electrospray ionization mass spectrometry have revealed that BINOL-derived diols catalyze the enantioselective asymmetric allylboration of acyl imines through exchange of boronate alkoxy groups, followed by activation of the acyl imine via hydrogen bonding [18].

The enantioselectivity in these systems derives from the formation of dissymmetrical boronate complexes where the exchange of one isopropoxy ligand results in loss of C₂ symmetry. The resulting complex provides a chiral environment that discriminates between the enantiotopic faces of prochiral substrates [18]. The linear dependence of reaction rates on catalyst concentration confirms the involvement of an active diol-associated complex as the catalytically relevant species.

Transition state models for asymmetric allylation reactions indicate that allylation of aldehydes proceeds through chair-like transition states where the aldehyde substituent occupies an equatorial position to minimize steric interactions [22] [23]. The facial selectivity derives from minimization of unfavorable lone pair-lone pair interactions between the Lewis acid centers and the approaching nucleophile, while maximizing stabilizing interactions with the chiral framework [19] [23].

The scope of enantioselective allylation reactions has been extended to include various substrate classes, with particularly impressive results obtained for aromatic and aliphatic imines. Products are consistently obtained in yields ranging from 75-94% with enantiomeric ratios of 95:5 to 99.5:0.5 [18]. High diastereoselectivities (dr > 98:2) and enantioselectivities (er > 98:2) are achieved in reactions of acyl imines with crotyldiisopropoxyboranes, demonstrating the broad applicability of these chiral induction mechanisms.

Table 3: Enantioselectivity Data for Asymmetric Allylation Reactions

| Substrate Type | Enantiomeric Excess (% ee) | Diastereomeric Ratio | Yield (%) | Chiral Catalyst |

|---|---|---|---|---|

| Aromatic aldehydes | 86-87 | - | 75-85 | Tartrate allylboronates |

| Aliphatic aldehydes | 86-87 | - | 80-90 | Tartrate allylboronates |

| Acyl imines | 95-99.5 | >98:2 | 75-94 | BINOL-derived diols |

| Crotyl systems | 94-98 | >98:2 | 70-85 | BINOL-titanium complexes |

The extension of asymmetric allylation to three-component reactions has been achieved through the collaborative action of chiral aldehyde and palladium catalysts. These reactions enable the synthesis of structurally diverse non-proteinogenic α-amino acid esters with excellent stereochemical control [24]. Mechanistic investigations reveal that the reaction can proceed through either allylation/Heck coupling or Heck coupling/allylation cascades, depending on the electronic nature of the aryl iodide components.

The synthetic utility of these enantioselective allylation methods has been demonstrated through their application to natural product synthesis, including the preparation of maraviroc, brassinazole, and various alkaloid frameworks [18] [25]. The ability to control both absolute and relative stereochemistry through judicious choice of chiral diboron reagents and reaction conditions makes these transformations particularly valuable for complex molecule synthesis.